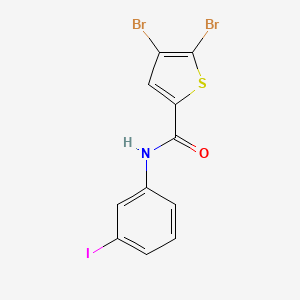

4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC19970346

Molecular Formula: C11H6Br2INOS

Molecular Weight: 486.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6Br2INOS |

|---|---|

| Molecular Weight | 486.95 g/mol |

| IUPAC Name | 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C11H6Br2INOS/c12-8-5-9(17-10(8)13)11(16)15-7-3-1-2-6(14)4-7/h1-5H,(H,15,16) |

| Standard InChI Key | UNQLXFZKAJVFNJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)I)NC(=O)C2=CC(=C(S2)Br)Br |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide is C₁₁H₇Br₂IN₂O₂S, with a molecular weight of 517.86 g/mol. The compound’s systematic IUPAC name reflects its substitution pattern:

-

Thiophene ring: A five-membered aromatic ring containing sulfur.

-

Substituents:

-

Bromine atoms at positions 4 and 5.

-

A carboxamide group (-CONH-) at position 2, linked to a 3-iodophenyl moiety.

-

The presence of halogens (Br, I) and the carboxamide group significantly influences its electronic structure, solubility, and intermolecular interactions .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide typically involves sequential functionalization of a thiophene precursor:

-

Bromination:

-

Starting with thiophene-2-carboxylic acid, bromination at positions 4 and 5 is achieved using bromine (Br₂) in chloroform or acetic acid under reflux.

-

Example:

This step often yields 80–90% purity, requiring column chromatography for refinement.

-

-

Carboxamide Formation:

-

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with 3-iodoaniline:

-

Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed, with triethylamine (Et₃N) as a base to neutralize HCl.

-

Optimization Challenges

-

Regioselectivity: The electron-withdrawing carboxylic acid group directs bromine to adjacent positions (4 and 5).

-

Purification: Halogenated byproducts necessitate chromatographic separation using silica gel and hexane/ethyl acetate eluents.

Physicochemical Properties

Spectroscopic Characterization

-

FT-IR:

-

C=O stretch: 1650–1680 cm⁻¹ (amide I band).

-

N-H stretch: 3300–3500 cm⁻¹ (amide II band).

-

C-Br stretch: 550–650 cm⁻¹.

-

-

¹H NMR (CDCl₃):

-

Thiophene-H: Singlet at δ 7.65–7.70 (deshielded by bromine).

-

Aromatic-H (3-iodophenyl): Multiplets at δ 7.20–7.80.

-

-

Mass Spectrometry:

Solubility and Stability

-

Solubility:

-

Polar aprotic solvents (DMF, DMSO): >50 mg/mL.

-

Aqueous media: <0.1 mg/mL (hydrophobic iodophenyl group).

-

-

Thermal Stability:

-

Decomposition temperature: ~220°C (DSC analysis).

-

Computational Insights

Density functional theory (DFT) calculations predict:

-

HOMO-LUMO Gap: ~3.2 eV, indicating semiconducting potential.

-

Electrostatic Potential: High electron density at the carboxamide oxygen, favoring hydrogen bonding.

Challenges and Future Directions

-

Synthetic Scalability: Optimizing bromination and coupling steps for gram-scale production.

-

Toxicity Profiling: Assessing in vitro cytotoxicity and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume